

Navigating the Shift from DEHP: A Comparative Guide to Non-Phthalate Plasticizers

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For researchers, scientists, and drug development professionals, the move away from Di(2-ethylhexyl) phthalate (DEHP) in medical devices and pharmaceutical applications necessitates a thorough evaluation of viable alternatives. This guide offers a detailed comparison of the efficacy and safety of prominent non-phthalate plasticizers, supported by experimental data and standardized testing protocols, to inform material selection and development.

The historical reliance on DEHP as a primary plasticizer for polyvinyl chloride (PVC) in medical applications is attributed to its excellent cost-performance profile.[1] However, concerns over its potential for reprotoxic effects, stemming from its migration from devices and subsequent metabolism, have driven the search for safer alternatives.[1][2] This guide focuses on a comparative analysis of DEHP and key non-phthalate alternatives: Di(2-ethylhexyl) terephthalate (DOTP), Acetyl tributyl citrate (ATBC), Di-isononyl cyclohexanoate (DINCH), and Tris(2-ethylhexyl) trimellitate (TOTM).

Performance and Efficacy: A Quantitative Comparison

The functional performance of a plasticizer is critical to the integrity and safety of the final product. Key parameters include mechanical properties, which dictate the flexibility and durability of the material, and plasticizer efficiency, which influences the amount of plasticizer required to achieve the desired softness.

Mechanical Properties of Plasticized PVC



The choice of plasticizer significantly impacts the mechanical characteristics of PVC compounds. The following table summarizes key performance indicators for PVC plasticized with DEHP and its alternatives, adjusted to a consistent Shore A hardness for a meaningful "apples-to-apples" comparison.[1]

Plasticizer	Plasticizer Loading (%) for 75 Shore A Hardness	Tensile Strength	Elongation at Break
DEHP	32.2[1]	Baseline	Baseline
DOTP	30.5[1]	Comparable to DEHP[3]	Comparable to DEHP[3]
ATBC	32.2[1]	Improved vs. DEHP[3]	Improved vs. DEHP[3]
DINCH	36.1[1]	Similar to DEHP[4]	Similar to DEHP[4]
ТОТМ	34.5[1]	Lower than DEHP[3]	Lower than DEHP[3]

Note: Specific values for tensile strength and elongation at break can vary based on the precise formulation and processing conditions. The trends are indicated relative to DEHP.

DOTP and ATBC demonstrate high plasticizing efficiency, requiring less or the same amount of substance as DEHP to achieve a 75 Shore A hardness.[1] ATBC, in particular, closely mirrors DEHP in terms of plasticizing efficiency and processability.[1] In contrast, DINCH and TOTM are less efficient, necessitating higher concentrations.[1]

Safety and Biocompatibility: A Toxicological Overview

A primary driver for seeking DEHP alternatives is the reduction of toxicological risks. The safety of a plasticizer is evaluated through its biocompatibility, migration potential, and specific toxicological endpoints such as reproductive toxicity and endocrine disruption.

Toxicological Profile Comparison



The No-Observable-Adverse-Effect-Level (NOAEL) is a critical metric in toxicology, representing the highest dose at which no adverse effects are observed in animal studies. A higher NOAEL value generally indicates lower toxicity.

Plasticizer	NOAEL (mg/kg body weight/day)	Key Toxicological Observations
DEHP	4.8[5]	Reproductive and developmental toxicant.[6][7] Liver toxicity.[7]
DOTP	500-700[5]	Not shown to have reproductive effects in rodent studies.[5]
ATBC	100[5]	Not shown to exhibit reproductive toxicity in rodent studies.[1]
DINCH	107[5]	No reproductive effects observed in rodent studies.[5]
ТОТМ	100[5]	Cited as reproductively toxic for rodents.[5]

Non-phthalate alternatives, particularly DOTP, exhibit significantly higher NOAEL values compared to DEHP, suggesting a much wider margin of safety.[5] Studies have indicated that DOTP, ATBC, and DINCH did not produce reproductive effects in rodents, a stark contrast to the known reproductive toxicity of DEHP and the observed effects of TOTM in similar studies. [5]

Migration Characteristics

Plasticizers are not chemically bound to the PVC polymer and can leach out, a phenomenon known as migration.[8] This is a critical consideration for medical devices that come into contact with bodily fluids, pharmaceuticals, or food.

Migration is influenced by several factors, including the type of plasticizer, temperature, contact time, and the nature of the contacting liquid (simulant).[9][10] Fatty or lipid-containing solutions



generally lead to higher migration rates for lipophilic plasticizers like DEHP.[11][12]

- DOTP: Exhibits a lower migration tendency compared to DEHP, partly due to its larger molecular structure which is better retained within the polymer matrix.[13]
- TOTM: Due to its high molecular weight, TOTM is less mobile than DEHP and other monomeric plasticizers, resulting in lower migration and reduced stress cracking in adjacent rigid components like polycarbonate connectors.[5]
- DINCH: Research indicates that DINCH migration into enteral feeding solutions is significantly lower (eightfold) than that of DEHP.[4]
- ATBC: Has a greater tendency to migrate into and cause crazing in rigid plastics like polycarbonate compared to DEHP.[1]

Experimental Protocols

To ensure the reliability and comparability of data, standardized experimental protocols are essential. The following sections detail the methodologies for key biocompatibility and toxicity tests.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test assesses the potential of medical device materials to cause cellular damage.

- 1. Test Sample Preparation (as per ISO 10993-12):
- The medical device or material is cleaned and sterilized using a method that does not alter its properties.[14]
- For extract tests, the material is incubated in a suitable extraction medium (e.g., cell culture media with or without serum) under controlled conditions, typically at 37°C for 24 hours.[15]
 [16] The ratio of the material's surface area or mass to the volume of the extraction vehicle is standardized.[16]
- 2. Test Method (MEM Elution Method):
- A monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts) is grown to near confluence in flasks.[17][18]



- The culture medium is replaced with the prepared fluid extract from the test material.[18]
- The cells are incubated for a specified period (e.g., 24-72 hours).[15]
- Evaluation: The cells are examined microscopically for morphological changes, such as cell rounding, lysis, and detachment. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.[17] Quantitative evaluation can also be performed using cell viability assays like MTT or XTT.[17][19] A material is generally considered non-cytotoxic if cell viability is above 70%.[17]

Reproductive/Developmental Toxicity Screening Test (OECD 421)

This test provides initial information on the potential effects of a substance on reproductive performance and development.

1. Principle:

- The test substance is administered orally in graduated doses to several groups of male and female rats.[20][21]
- Males are dosed for a minimum of four weeks, and females are dosed for approximately 63 days, covering pre-mating, gestation, and lactation periods.[8][20]

2. Procedure:

- Animals are mated (typically one male to one female).[20]
- Observations include clinical signs, body weight, food/water consumption, and estrous cycles.[20][22]
- Offspring are monitored for survival, growth, and development. Endpoints relevant to endocrine disruption, such as anogenital distance and male nipple retention, are measured. [20][22]
- At termination, a gross necropsy is performed, and reproductive organs and thyroid are examined histopathologically.[8][20]

3. Evaluation:

• The findings are evaluated based on the observed effects on fertility, pregnancy, and offspring, along with necropsy and microscopic findings.[6][20] The histopathology of the testes is crucial for assessing male reproductive effects.[8]



Solvent Casting for PVC Film Preparation

A common laboratory method for preparing standardized plasticized PVC films for testing.

1. Preparation:

• A homogeneous solution is prepared by dissolving the base polymer (PVC), the plasticizer, and any other additives in a suitable volatile solvent (e.g., tetrahydrofuran, acetone).[23][24]

2. Casting and Drying:

- The solution is poured onto a flat, inert substrate (e.g., a glass plate).[25]
- A casting knife or blade is used to spread the solution into a thin, uniform layer.[23]
- The wet film is allowed to dry under controlled conditions (e.g., in an oven at a specific temperature) to evaporate the solvent.[24][25]

3. Final Film:

• Once dry, the resulting plasticized PVC film is carefully peeled from the substrate.[23] The film can then be cut into standardized shapes for mechanical or migration testing.

Signaling Pathways and Mechanism of Action

The endocrine-disrupting properties of certain phthalates, including DEHP, are a key area of toxicological concern. These effects are often mediated through interactions with nuclear receptors, such as the androgen receptor (AR).

// Edges Androgen -> AR_inactive [label="Binds & Activates"]; DEHP -> AR_inactive [label="Antagonistic Binding\n(Blocks Activation)", style=dashed, color="#EA4335"]; AR_inactive -> AR_active [label="Translocates to Nucleus\n& Dimerizes"]; AR_active -> ARE [label="Binds"]; ARE -> GeneTranscription [label="Initiates"]; GeneTranscription -> Protein; NonPhthalate -> AR_inactive [label="No/Weak Interaction", style=dotted, color="#34A853"];

// Invisible edges for layout edge[style=invis]; DEHP -> NonPhthalate; } .dot Caption: Simplified Androgen Receptor (AR) signaling pathway and disruption by DEHP.

DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can act as antagonists to the androgen receptor.[26] As shown in the diagram, androgens normally bind to



the AR, causing it to activate, translocate to the nucleus, and bind to Androgen Response Elements (AREs) on the DNA. This process initiates the transcription of genes essential for male reproductive development.[26][27] DEHP/MEHP can interfere with this pathway by binding to the AR and preventing its proper activation by natural androgens, thereby inhibiting the downstream signaling cascade.[28][29] This anti-androgenic activity is a primary mechanism behind DEHP's reproductive toxicity.[26] In contrast, many non-phthalate alternatives like DOTP, ATBC, and DINCH have not demonstrated these endocrine-disrupting effects in toxicological studies.[5]

Conclusion

The selection of a DEHP alternative requires a multi-faceted evaluation of performance, safety, and processability.

- DOTP emerges as a strong contender, offering a superior toxicological profile, low migration, and good performance at a cost-effective price point.[1][5]
- ATBC provides excellent performance, closely mimicking DEHP's efficiency, but may present challenges with migration into adjacent rigid plastics.[1]
- DINCH offers good mechanical properties and low migration but is less efficient as a plasticizer.[1][4]
- TOTM is characterized by its low migration due to high molecular weight but is less efficient and has shown reproductive toxicity in rodent studies.[5]

Ultimately, the optimal choice will depend on the specific requirements of the medical device or application, including the desired mechanical properties, the nature of patient or drug contact, and regulatory considerations. This guide provides the foundational data and experimental context to support an informed and objective decision-making process.

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